REACTION_SMILES
|
[CH2:12]([CH:13]=[CH2:14])[Br:15].[F:1][c:2]1[cH:3][c:4]([OH:11])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10].[K+:16].[K+:17].[O-:18][C:19]([O-:20])=[O:21].[O:22]=[CH:23][N:24]([CH3:25])[CH3:26]>>[F:1][c:2]1[cH:3][c:4]([O:11][CH2:14][CH:13]=[CH2:12])[cH:5][cH:6][c:7]1[N+:8](=[O:9])[O-:10]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C=CCBr
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])c1ccc(O)cc1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C=CCOc1ccc([N+](=O)[O-])c(F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |